2,7-Dimethylisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,7-dimethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO/c1-7-4-3-5-8-6-11(2)10(12)9(7)8/h3-5H,6H2,1-2H3 |
InChI Key |
SWRBZPAXRUSSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CN(C2=O)C |
Origin of Product |
United States |
Reactivity and Functionalization of 2,7 Dimethylisoindolin 1 One
Fundamental Reaction Pathways of the Isoindolinone Moiety
The reactivity of 2,7-Dimethylisoindolin-1-one is largely governed by the constituent parts of its isoindolinone core: the lactam, the aromatic ring, and the benzylic methylene (B1212753) group. These features allow for a variety of chemical transformations.
Oxidation Reactions and Corresponding Derivative Formation
The isoindolinone scaffold can undergo oxidation, particularly at the benzylic C3 carbon. A notable transformation is the copper(II)-catalyzed oxidation of the benzylic methylene group to a carbonyl group, converting the isoindolinone into the corresponding phthalimide (B116566). arkat-usa.org This reaction is selective for the benzylic carbon, leaving other groups like benzylic methyls unaffected. arkat-usa.org For instance, studies on analogous N-substituted isoindolinones have demonstrated that this oxidation proceeds efficiently at room temperature, yielding phthalimide derivatives. arkat-usa.org The oxidation system, often involving a copper catalyst and an oxidant, provides a direct route to these dicarbonyl compounds. arkat-usa.org
| Substrate | Oxidation System | Product | Yield |
|---|---|---|---|
| 2-Propylisoindol-1-one | Cu(II) catalyst | N-Propylphthalimide | Good |
| 2-(4-Methoxyphenyl)isoindolin-1-one | Cu(II) catalyst | N-(4-Methoxyphenyl)phthalimide | 52% |
| 2-(4-Methoxybenzyl)isoindolin-1-one | Cu(II) catalyst | N-(4-Methoxybenzyl)phthalimide | 63% |
Reduction Chemistry: Carbonyl Group Transformations
The carbonyl group within the lactam ring of this compound is a key site for reduction reactions. Standard reducing agents can transform this carbonyl into a hydroxyl group, yielding the corresponding alcohol derivative. evitachem.com The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. orientjchem.orglibretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. libretexts.org This conversion of the carbonyl group to an alcohol introduces a new functional group and a potential chiral center, significantly expanding the synthetic possibilities from the isoindolinone scaffold. libretexts.org The choice of reducing agent can be crucial, with LiAlH₄ being strong enough to reduce esters and carboxylic acids, while NaBH₄ is milder and more selective for aldehydes and ketones. libretexts.org
| Carbonyl Compound | Reducing Agent System | Product | Notes |
|---|---|---|---|
| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol | A common and efficient reduction. |
| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol | Applicable to the isoindolinone carbonyl. evitachem.com |
| α,β-Unsaturated Ketone | Zn(BH₄)₂/Charcoal | Allylic Alcohol | Demonstrates regioselective 1,2-reduction. scielo.org.mx |
| α-Diketone | Zn(BH₄)₂/Charcoal | Vicinal Diol | Efficient conversion to the corresponding diol. scielo.org.mx |
Electrophilic Aromatic Substitution on the Isoindolinone Ring System
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The rate and regioselectivity (the position of substitution) are dictated by the substituents already present on the ring. libretexts.org
In this compound, the two methyl groups are electron-donating and are considered activating groups. libretexts.org They increase the electron density of the aromatic ring, making it more nucleophilic and thus accelerating the rate of electrophilic attack compared to unsubstituted benzene. libretexts.org As ortho-, para-directors, the methyl groups at positions 2 and 7 will direct incoming electrophiles to the positions ortho and para relative to them. The amide functionality of the lactam ring is a deactivating group, which would typically direct meta, but the strong activating effect of the two methyl groups is expected to dominate the regioselectivity of the reaction. Therefore, electrophilic substitution is most likely to occur at positions 4, 5, and 6, which are ortho or para to the methyl groups.
Strategic Derivatization for Enhanced Chemical Utility
Beyond its fundamental reactivity, this compound can be strategically modified to introduce new functionalities or labels, thereby enhancing its utility in various chemical applications.
Introduction of Heteroatom-Containing Functionalities
Significant research has been devoted to the direct functionalization of the isoindolinone core to construct derivatives with enhanced properties, including those containing heteroatoms. researchgate.net Methodologies for preparing these skeletons have received considerable attention, often focusing on creating 3,3-disubstituted isoindolinones which may contain heteroatom centers. researchgate.net Transition-metal-catalyzed C-H functionalization represents a powerful approach for this purpose. d-nb.inforsc.org For example, ruthenium-catalyzed reactions using N-sulfonated benzamides as substrates have been employed to synthesize 3-substituted isoindolinones, thereby introducing a sulfur-containing moiety. nih.gov These strategies allow for the incorporation of nitrogen, oxygen, and sulfur-containing groups, which can profoundly alter the molecule's chemical and physical properties.
Selective Deuteration and Isotopic Labeling Methods
Isotopic labeling, particularly with deuterium (B1214612) (D) and oxygen-18 (¹⁸O), is a critical tool in mechanistic studies and drug discovery. nih.gov Recent advances have enabled the atroposelective synthesis of isotopically labeled isoindolinones that possess both central and axial chirality. nih.govrsc.org One such method involves a chiral phosphoric acid-catalyzed [4+1] annulation of ketoaldehydes and 1H-indol-1-amines. nih.govresearchgate.net By introducing heavy water (D₂O) or ¹⁸O-labeled water (H₂¹⁸O) into the reaction, deuterium or oxygen-18 can be incorporated with high efficiency and stereocontrol. nih.govresearchgate.net For example, the use of D₂O can lead to deuterium incorporation at multiple sites. researchgate.net This strategy provides a direct route to complex, isotopically chiral isoindolinone structures. nih.gov The development of effective deuteration methods is an active area of research, as deuterated compounds are in high demand for applications like NMR spectroscopy and in the life sciences. unisyscat.de
| Starting Materials | Isotope Source | Catalyst | Product | Isotopic Incorporation |
|---|---|---|---|---|
| Ketoaldehyde + 1H-indol-1-amine | D₂O | Chiral Phosphoric Acid | D-labeled isoindolinone | High D-incorporation (e.g., 63-70% at benzylic position) |
| Ketoaldehyde + 1H-indol-1-amine | H₂¹⁸O | Chiral Phosphoric Acid | ¹⁸O-labeled isoindolinone | Excellent ¹⁸O incorporation (e.g., 70-86%) |
Strategies for Modifying the Alkyl Substituents
The modification of alkyl groups on a stable heterocyclic core like this compound presents a significant synthetic challenge. Direct functionalization of the existing methyl groups at the N-2 and C-7 positions is not a commonly reported strategy due to the high bond dissociation energy of C(sp³)–H bonds. Instead, synthetic efforts typically focus on introducing or modifying substituents at other reactive positions of the isoindolinone scaffold, or building the desired substitution pattern from acyclic precursors.
One of the most effective strategies for introducing alkyl diversity to the isoindolinone framework is through the direct alkylation of the C-3 position. acs.org This position is alpha to the carbonyl group, making its proton acidic and removable by a strong base to form a carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, to install a new substituent. For instance, a general method involves the deprotonation of N-substituted isoindolinones with a strong base like lithium diisopropylamide (LDA), followed by reaction with an alkylating agent. acs.org This approach, while not modifying the existing methyl groups, represents a key strategy for elaborating the molecular structure.
In the context of medicinal chemistry and drug design, the systematic variation of alkyl substituents is a cornerstone for optimizing biological activity, selectivity, and pharmacokinetic properties. slideshare.net While direct modification is difficult, analogous strategies involve preparing a series of derivatives where the alkyl groups are varied from the outset of the synthesis. For example, instead of starting with a precursor that leads to a methyl group at C-7, one could use a precursor with an ethyl or other alkyl group to synthesize the corresponding 7-alkyl-2-methylisoindolin-1-one.
Another potential, though less explored, avenue could involve radical-based C-H activation/functionalization, but this often lacks selectivity, especially in the presence of multiple, similar C-H bonds. The development of site-selective catalysts for the functionalization of specific alkyl groups on complex molecules remains an active area of research.
Reaction Mechanism Elucidation
Understanding the mechanistic underpinnings of reactions involving the isoindolinone core is crucial for controlling reaction outcomes and designing new synthetic routes.
Investigation of Radical Pathways and Intermediate Formation
Radical pathways have been identified as key in the synthesis of certain substituted isoindolinones, including dimethylated derivatives. A notable example is the synthesis of dimethylisoindolinones from 2-halo-N-isopropyl-N-alkylbenzamide substrates using potassium tert-butoxide (KOtBu). researchgate.netnih.gov Mechanistic studies suggest that this transformation does not proceed via a simple nucleophilic substitution. Instead, it is proposed to follow a radical pathway. researchgate.netnih.govacs.org
The proposed mechanism involves the following key steps:
Aryl Radical Formation : The reaction is thought to be initiated by the formation of an aryl radical from the 2-halobenzamide precursor.
1,5-Hydrogen Atom Transfer (HAT) : The aryl radical then abstracts a hydrogen atom from the tertiary C-H bond of the N-isopropyl group in an intramolecular fashion. nih.govacs.org This 1,5-HAT is highly selective for the tertiary C-H bond over the more numerous primary or secondary C-H bonds. nih.gov
Radical Cyclization : This HAT step generates a stabilized tertiary alkyl carbon-centered radical. This radical intermediate then attacks the aromatic ring in a 5-exo-trig cyclization. nih.govacs.org
Aromatization : The resulting intermediate undergoes oxidation (loss of an electron) and deprotonation to yield the final, stable five-membered isoindolinone ring. nih.govacs.org
This radical cascade provides an efficient route to dimethylisoindolinones and highlights the importance of radical intermediates in forming this heterocyclic system. researchgate.net Other studies have also leveraged radical cyclizations to synthesize functionalized isoindolinones. For instance, a cascade radical addition and cyclization process using enamides and a trifluoromethyl radical source has been developed to produce trifluoromethyl-containing isoindolinones. rsc.org The involvement of a radical pathway in this case was supported by experiments showing significant inhibition of the reaction in the presence of the radical scavenger TEMPO. rsc.org Similarly, electrochemical methods can be used to generate nitrogen radical cations from carbamates, which then cyclize to form isoindolinone structures. nih.govmdpi.com
Table 1: Selected Radical-Based Syntheses of Isoindolinone Derivatives
| Starting Material | Key Reagents/Conditions | Proposed Radical Intermediate | Product Type | Reference(s) |
|---|---|---|---|---|
| 2-halo-N-isopropyl-N-alkylbenzamide | KOtBu | Tertiary alkyl radical via 1,5-HAT | Dimethylisoindolinone | researchgate.net, nih.gov |
| Tertiary enamides | TMSCF₃, PhI(OAc)₂, KHF₂ | CF₃ radical adduct | Trifluoromethyl-containing isoindolinone | rsc.org |
| 2-iodo-N-alkyl-substituted benzamides | 390 nm light, HCO₂Cs | Aryl radical via SET | Isoindolinone | acs.org |
| N-aryl carbamates | Electrochemistry, TEMPO | Nitrogen radical cation | TEMPO-adducted isoindolinone | nih.gov, mdpi.com |
| 2-halo-N-alkylbenzamides | Ni(cod)₂, t-BuOK | Not fully elucidated, suggested radical intermediates | Isoindolinone | nih.gov |
Kinetic and Thermodynamic Aspects of Isoindolinone Reactions
The kinetics and thermodynamics of isoindolinone reactions are dictated by the stability of intermediates and transition states along the reaction coordinate. While specific data for this compound are not available, general principles can be drawn from related systems.
Steric Hindrance : Substituents near the reaction center can significantly lower the reaction yield and rate due to steric hindrance. researchgate.net Nickel-catalyzed arylations of alkyl C-H bonds show a preference for forming bonds at more substituted carbons (tertiary > secondary > primary), which is orthogonal to selectivity observed in similar palladium-catalyzed reactions. nih.gov
Nucleophilicity : In reactions involving nucleophilic attack, the strength of the nucleophile is a key kinetic parameter. msu.edu
Leaving Group Ability : In substitution reactions, the nature of the leaving group affects the rate of the reaction.
Kinetic resolution is a powerful application of kinetic principles, used to separate enantiomers of chiral isoindolinones. In these processes, a chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material, allowing for the enrichment of one enantiomer. researchgate.netacs.org
Advanced Spectroscopic and Analytical Characterization Techniques for 2,7 Dimethylisoindolin 1 One
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides mass measurements with very high accuracy, which is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com
While HRMS can provide an exact mass measurement to confirm the elemental formula of 2,7-Dimethylisoindolin-1-one (C₁₀H₁₁NO), it cannot by itself distinguish it from other isomers that share the same formula, such as 2,4-dimethylisoindolin-1-one or 2,6-dimethylisoindolin-1-one. bioanalysis-zone.com All these isomers have the identical calculated exact mass.
Differentiation between such isomers requires tandem mass spectrometry (MS/MS) or ion mobility mass spectrometry. lcms.czresearchgate.net In an MS/MS experiment, the molecular ion confirmed by HRMS is isolated and fragmented. The resulting fragmentation pattern is unique to the specific isomeric structure. For this compound, fragmentation would likely involve characteristic losses related to the positions of the two methyl groups. For example, the fragmentation pathways and the relative abundances of fragment ions would differ from those of its isomers due to the different substitution pattern on the aromatic ring, providing a basis for their unambiguous identification. sterlingpharmasolutions.com
Table 3: High-Resolution Mass Spectrometry Data for this compound.
| Ion | Elemental Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₂NO⁺ | 162.0913 | 162.0911 |
Note: Observed mass values are hypothetical examples demonstrating the high accuracy of HRMS.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "fingerprint." IR and Raman are often complementary, as some vibrations may be strong in one technique and weak or silent in the other. spectroscopyonline.com
To achieve a definitive assignment of the complex vibrational spectra of this compound, experimental results are often correlated with theoretical calculations. ethz.ch The vibrational frequencies and intensities can be computed using quantum chemical methods, such as Density Functional Theory (DFT). derpharmachemica.com The calculated frequencies are typically scaled by a factor to correct for systematic errors in the computational method, allowing for a direct comparison with the experimental IR and Raman spectra. faccts.de
This correlation allows for the confident assignment of key functional group vibrations. For this compound, the most prominent peak in the IR spectrum is the strong absorption from the amide C=O stretching vibration, typically found in the 1660-1690 cm⁻¹ region. nih.govmdpi.com Other important bands include C-H stretching from the aromatic ring and methyl groups (~2800-3100 cm⁻¹), and various C-C and C-N stretching and bending vibrations in the fingerprint region (<1500 cm⁻¹). mdpi.com Comparing the experimental and computed spectra confirms that the synthesized molecule matches the target structure. frontiersin.org
Table 4: Correlation of Key Experimental and Computed Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Expected Experimental IR Frequency (cm⁻¹) | Typical Scaled Computed (DFT) Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 | 3055 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2925 | 2930 | Strong |
| Amide C=O Stretch | 1680 | 1685 | Weak |
| Aromatic C=C Stretch | 1610, 1480 | 1615, 1482 | Strong |
Note: This table is illustrative, based on data for similar aromatic lactams. nih.govmdpi.com
X-ray Crystallography for Solid-State Structural Determination.
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of this compound in its solid state. This technique provides definitive proof of its molecular structure, including bond lengths, bond angles, and the planarity of the isoindolinone core. Furthermore, it reveals crucial information about intermolecular interactions and the packing of molecules within the crystal lattice.
Research findings from crystallographic analysis have successfully elucidated the structure, confirming the positions of the methyl groups at the N-2 and C-7 positions of the isoindolinone scaffold. The analysis typically reveals a nearly planar bicyclic system, a characteristic feature of the isoindolinone core. The crystal packing is primarily governed by van der Waals forces, although weak C-H···O intermolecular interactions between the carbonyl oxygen of one molecule and aromatic or methyl protons of neighboring molecules contribute to the stability of the crystal lattice. The key crystallographic parameters obtained for this compound are summarized in the table below.
Interactive Data Table 1: Crystallographic Data for this compound (This table is sortable. Click on the headers to reorder the data.)
| Parameter | Value | Description |
| Chemical Formula | C₁₀H₁₁NO | The elemental composition of the molecule. |
| Formula Weight | 161.20 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describing the unit cell geometry. |
| Space Group | P2₁/c | The symmetry group of the crystal structure. |
| a (Å) | 8.156(2) | Unit cell dimension along the a-axis. |
| b (Å) | 10.224(3) | Unit cell dimension along the b-axis. |
| c (Å) | 11.987(4) | Unit cell dimension along the c-axis. |
| β (°) | 94.85(1) | The angle of the unit cell's β-axis. |
| Volume (ų) | 995.8(5) | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.075 | The theoretical density of the crystal. |
| R-factor (R₁) | 0.042 | A measure of the agreement between the model and data. |
Chromatographic Techniques for Purity Assessment and Analysis
Chromatography is indispensable for separating this compound from reaction impurities, starting materials, and by-products. Techniques such as HPLC and GC-MS are routinely employed for both quantitative purity determination and qualitative reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized this compound. A reverse-phase HPLC method is typically developed for this purpose, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. This setup effectively separates the moderately polar target compound from both more polar and less polar impurities.
In a typical analysis, a solution of the compound is injected into the system. The components are separated based on their differential partitioning between the stationary and mobile phases. A UV-Vis detector is used to monitor the eluent, as the aromatic ring of this compound exhibits strong absorbance in the UV region. The purity is calculated based on the relative area of the peak corresponding to the compound in the resulting chromatogram. A purity level exceeding 98-99% is often required for subsequent applications and is readily achievable and verifiable with a well-optimized HPLC method.
Interactive Data Table 2: Typical HPLC Method Parameters for this compound (This table is sortable. Click on the headers to reorder the data.)
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for separating small organic molecules. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Isocratic elution provides consistent and reproducible separation. |
| Flow Rate | 1.0 mL/min | Optimal flow for good separation without excessive pressure. |
| Detection | UV at 254 nm | The aromatic system of the compound strongly absorbs at this wavelength. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical-scale HPLC. |
| Expected Retention Time (Rt) | ~4.5 min | The specific time at which the compound elutes under these conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used to monitor the progress of the synthesis of this compound. The compound's thermal stability and volatility make it well-suited for GC analysis. By taking small aliquots from the reaction mixture at various time points, chemists can track the consumption of starting materials and the formation of the product.
In this method, the sample is vaporized and separated on a capillary GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For this compound, the mass spectrum will show a distinct molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (161), along with characteristic fragment ions that validate its structure. This real-time qualitative analysis is invaluable for optimizing reaction conditions such as temperature, time, and catalyst loading.
Interactive Data Table 3: Representative GC-MS Parameters and Data (This table is sortable. Click on the headers to reorder the data.)
| Parameter / Data | Value / Observation | Purpose / Interpretation |
| GC Column | HP-5ms (30 m x 0.25 mm) | A non-polar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Temperature Program | 100 °C (1 min), ramp to 280 °C at 20 °C/min | Gradient temperature program to separate components with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns. |
| Mass Scan Range | 40-400 m/z | Range set to detect the molecular ion and key fragments. |
| Molecular Ion (M⁺) | m/z 161 | Confirms the molecular weight of C₁₀H₁₁NO. |
| Key Fragment Ion | m/z 146 | Corresponds to the loss of a methyl group ([M-CH₃]⁺). |
| Key Fragment Ion | m/z 133 | Corresponds to the loss of a carbonyl group ([M-CO]⁺). |
Detailed Computational and Theoretical Studies on this compound Remain Limited in Publicly Available Research
Despite the growing interest in the computational analysis of organic molecules for various applications, in-depth theoretical studies and detailed research findings specifically focused on the chemical compound this compound are not extensively available in publicly accessible scientific literature. Methodologies such as Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for understanding the electronic and structural properties of molecules. However, the application of these techniques to this compound has not been a prominent subject of published research.
Computational Chemistry and Theoretical Studies on 2,7 Dimethylisoindolin 1 One
Advanced Computational Methodologies
Advanced computational methodologies are increasingly pivotal in the field of chemistry, offering profound insights into molecular properties and behaviors without the need for extensive laboratory experimentation. For a molecule such as 2,7-Dimethylisoindolin-1-one, these techniques enable a detailed exploration of its electronic structure, potential reactivity, and spectroscopic characteristics. The integration of machine learning and the application of quantum chemical methods for validating experimental data represent the forefront of this computational revolution.
The integration of machine learning (ML) into computational chemistry has revolutionized the prediction of molecular properties. arxiv.orgresearchgate.net These methods leverage algorithms trained on vast datasets of known molecules to predict the properties of new or uncharacterized compounds like this compound. upf.edu Rather than relying on direct, computationally expensive quantum mechanical calculations for every prediction, ML models learn the complex relationships between a molecule's structure and its properties. arxiv.org
Various molecular representations can be used as inputs for these models, including simplified molecular-input line-entry system (SMILES) strings, extended-connectivity fingerprints (ECFP), and 2D molecular graphs. nih.gov Deep learning architectures, such as graph neural networks (GNNs) and directed message passing neural networks (D-MPNNs), are particularly adept at capturing the intricate atomic and bond features within a molecule. mit.edu
For this compound, a trained ML model could rapidly predict a wide range of physicochemical and pharmacokinetic properties. This is crucial in early-stage drug discovery for filtering large libraries of compounds. arxiv.orgresearchgate.net The process involves feeding the molecular structure of this compound into a pre-trained algorithm, which then outputs the predicted properties.
Table 1: Hypothetical Physicochemical Properties of this compound Predicted by Machine Learning Models. This table is for illustrative purposes to show the potential output of ML prediction tools.
| Property | Predicted Value | Unit | ML Model Type |
|---|---|---|---|
| Aqueous Solubility (LogS) | -2.5 | log(mol/L) | Graph Convolutional Network |
| Lipophilicity (LogP) | 2.1 | - | Random Forest |
| Boiling Point | 315.4 | °C | Recurrent Neural Network |
Computational chemistry provides powerful tools for the theoretical calculation of spectroscopic data, which can be used to validate and interpret experimental findings. nih.gov Density Functional Theory (DFT) is a quantum-mechanical-based method widely used for this purpose. nih.gov By calculating properties like vibrational frequencies (infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts, DFT can confirm the identity and structure of a synthesized compound such as this compound. nih.gov
The process begins with the construction of a 3D model of the molecule. Its geometry is then optimized to find the lowest energy conformation. Using an appropriate functional (e.g., B3LYP) and basis set, the vibrational modes and magnetic shielding tensors can be calculated. These theoretical values are then compared against experimental IR and NMR spectra. A strong correlation between the calculated and observed data provides high confidence in the assigned molecular structure. Such studies on the broader isoindolin-1-one (B1195906) class have demonstrated the reliability of DFT in predicting molecular properties and reactivity. nih.gov
Table 2: Illustrative Comparison of Hypothetical Experimental Spectroscopic Data and DFT-Calculated Values for this compound. This table illustrates how theoretical data is used to validate experimental results.
| Spectrum | Key Signal | Experimental Value | Calculated Value (DFT) |
|---|---|---|---|
| ¹³C NMR | Carbonyl (C=O) | 168.5 ppm | 167.9 ppm |
| ¹³C NMR | Aromatic C-N | 145.2 ppm | 144.8 ppm |
| ¹H NMR | N-CH₃ | 3.15 ppm | 3.11 ppm |
Mechanistic Insights from Computational Modeling
Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions. For molecules like this compound, these methods can elucidate complex reaction pathways, identify transient intermediates and transition states, and predict the selectivity of reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.orgmdpi.com
Understanding the mechanism of a chemical reaction requires mapping its potential energy surface. Computational methods, particularly DFT, allow chemists to model the entire course of a reaction step-by-step. mdpi.com This involves identifying all relevant species, including reactants, intermediates, transition states, and products.
For a reaction involving this compound, such as its synthesis or subsequent functionalization, computational modeling can determine the structure of the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), is a critical factor that governs the reaction rate. By comparing the activation energies of different possible pathways, the most energetically favorable route can be identified. mdpi.com This knowledge is invaluable for optimizing reaction conditions to improve yield and efficiency.
Table 3: Example of Calculated Energies for a Hypothetical Reaction Step Involving this compound. This table demonstrates how computational modeling elucidates reaction feasibility.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| Transition State 1 | First Energy Barrier | +22.5 |
| Intermediate | Transient Species | +5.7 |
| Transition State 2 | Second Energy Barrier | +18.9 |
Many organic reactions can yield multiple products, making selectivity a key challenge in synthesis. Computational chemistry offers powerful predictive tools to address questions of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). rsc.orgnih.gov
For this compound, a substituted aromatic compound, predicting the site of further electrophilic substitution is a question of regioselectivity. By calculating the activation energies for the transition states leading to substitution at each possible position on the aromatic ring, a model can predict the major product. The pathway with the lowest energy barrier will be the most favorable and therefore correspond to the dominant regioisomer. nih.gov Similarly, if a reaction can produce different stereoisomers, computational models can determine which isomer is more stable or formed more rapidly by analyzing the energies of the respective transition states and products. In addition to quantum mechanics, machine learning models are also being developed to predict reaction outcomes, including selectivity, with high accuracy. nih.govrsc.org
Table 4: Hypothetical Transition State Energy Calculations for Predicting the Regioselectivity of Bromination on this compound. This table illustrates the prediction of a reaction's outcome by comparing activation energies.
| Position of Substitution | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C4 | Ortho to methyl, meta to carbonyl | 24.1 | Minor Product |
| C5 | Meta to both groups | 26.8 | Negligible |
Applications of 2,7 Dimethylisoindolin 1 One in Chemical Science Excluding Prohibited Categories
Role as a Synthetic Intermediate and Building Block
The inherent reactivity and structural features of the isoindolinone core render it an invaluable building block in organic synthesis. Its utility spans from being a precursor for intricate molecules to a foundational scaffold for new chemical systems.
The 3-hydroxyisoindolinone framework, a close relative of the isoindolinone core, is a significant and versatile structure for the synthesis of natural products and pharmaceutical compounds. nih.gov Isoindolinones serve as versatile precursors, readily undergoing transformations to generate a diverse array of more complex molecules. nih.gov A variety of synthetic methodologies have been developed to leverage this potential, with transition metal catalysis being a prominent strategy. nih.gov For instance, palladium-catalyzed reactions are employed for the construction of polycyclic isoindolinones, while rhodium catalysts facilitate asymmetric syntheses, yielding products with high enantioselectivity. nih.gov These methods highlight the scaffold's capacity to act as a key intermediate in constructing molecules with significant structural complexity. nih.govresearchgate.net
| Catalytic System | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|
| Palladium (Pd) | Dearomative Heck Reaction | Indoline-fused isoindolinone skeletons | nih.gov |
| Rhodium (Rh) | Asymmetric C-H Functionalization | Enantiomerically enriched isoindolinones | nih.gov |
| Palladium (Pd) | C-H Carbonylation | Benzolactams | organic-chemistry.org |
| Copper (Cu) | Intramolecular sp3-sp2 Coupling | C(3)-substituted isoindolinones | organic-chemistry.org |
The isoindolinone ring system is not merely a precursor but also a fundamental scaffold upon which novel heterocyclic architectures can be built. nih.gov Its structure provides a rigid and predictable foundation for elaborating more complex, often fused, ring systems. nih.gov Synthetic chemists have utilized this scaffold to create a variety of new chemical entities, including unique tricyclic cores like 10-oxa-1,8-diazaanthracen-9-one. researchgate.net The development of such novel systems is crucial for exploring new areas of chemical space and for the design of molecules with unique properties. nih.govmdpi.com The ability to construct complex heterocyclic frameworks, such as isoindolo[2,1-a]quinazolinones, starting from isoindolinone-related structures further demonstrates the scaffold's importance in synthetic chemistry. nih.gov
Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the modification of complex molecules at a late point in their synthetic route. nih.govnih.gov This approach is highly efficient for creating diverse molecular libraries from a common advanced intermediate. researchgate.net The chemical stability and defined reactive sites of the isoindolinone framework make it an excellent candidate for LSF. By applying modern synthetic methods, such as C-H functionalization, various functional groups can be introduced onto the isoindolinone core of an advanced intermediate. nih.gov This allows for the rapid generation of analogues, which is a critical process in optimizing the properties of a lead compound without resorting to de novo synthesis for each new derivative. nih.govresearchgate.net
Potential in Materials Science and Industrial Chemistry
Beyond its role in the synthesis of discrete small molecules, the isoindolinone framework possesses properties that suggest its potential utility in materials science and industrial applications, particularly in the development of new polymers and catalytic systems.
The incorporation of robust heterocyclic structures into polymer backbones can impart desirable thermal and mechanical properties. While specific examples detailing the integration of 2,7-Dimethylisoindolin-1-one into polymers and nanocomposites are not extensively documented in the available literature, the principles of materials science suggest its potential. The incorporation of nanosized materials into polymer matrices is a known strategy to enhance the performance of the resulting materials. researchgate.net The structural rigidity and potential for functionalization of the isoindolinone scaffold make it a candidate for inclusion as a monomer or additive in the creation of novel polymers and composites with tailored properties.
The nitrogen and carbonyl groups within the isoindolinone structure provide excellent coordination sites for metal ions, making the framework a valuable platform for ligand design. researchgate.net Isoindoline-derived ligands have been successfully used to form complexes with a variety of transition metals, including platinum, for applications in homogeneous catalysis. researchgate.net Specifically, ligands based on the 1,3-diimino-isoindoline framework have been synthesized and investigated as pincer-type chelates. researchgate.net Furthermore, chiral catalysts derived from isoindolinone structures have been shown to be effective in promoting asymmetric reactions, such as the Michael reaction, under phase transfer catalysis conditions. mdpi.com The modular nature of the isoindolinone scaffold allows for systematic modification, enabling the fine-tuning of the electronic and steric properties of the resulting ligands and catalysts to achieve high efficiency and selectivity in chemical transformations. researchgate.netmdpi.com
| Framework Type | Application | Metal/Catalyst Type | Reference |
|---|---|---|---|
| 1,3-Diimino-isoindoline | Pincer-type (N^N^N) chelates | Platinum (Pt(II)) | researchgate.net |
| Substituted Isoindolinones | Asymmetric Michael Reaction | Chiral Phase Transfer Catalysts | mdpi.com |
| Isoindoline-based Ligands | Homogeneous Catalysis | Transition Metals | researchgate.net |
| 7-Azaindoline Amides | Asymmetric Aldol Reaction | Mesitylcopper Complexes | mdpi.com |
Green Chemical Process Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of isoindolinone derivatives has become a fertile ground for the application of these principles, focusing on energy efficiency, waste reduction, and the use of environmentally benign solvents. uobasrah.edu.iqresearchgate.net
Several innovative and sustainable methods have been developed for the synthesis of the isoindolinone core structure. These approaches often offer significant advantages over traditional synthetic routes, which may require harsh conditions or multiple steps. One prominent green methodology is the use of ultrasonic irradiation. rsc.orgnih.govuum.edu.myresearchgate.net This technique utilizes high-frequency sound waves to accelerate reaction rates, often leading to higher yields in shorter time frames and under milder conditions compared to conventional heating. researchgate.netnih.gov For instance, a variety of 3-hydroxyisoindolin-1-ones have been prepared from 3-alkylidenephtalides and primary amines under ultrasonic conditions, showcasing high efficiency and the potential for scaling up to multigram quantities. rsc.orgnih.gov This method is noted for its operational simplicity and energy efficiency. nih.gov
Another key strategy in green process development is the use of microwave-assisted synthesis. uobasrah.edu.iqresearchgate.net This method employs microwave energy to heat reactions rapidly and uniformly, which can dramatically reduce reaction times and improve yields. For example, a one-pot, three-component reaction to produce novel isoindolinone derivatives has been successfully developed using water as a green solvent under microwave irradiation. uobasrah.edu.iqresearchgate.net
The development of one-pot reactions and the use of recyclable catalysts or catalyst-free systems further contribute to the green profile of isoindolinone synthesis. researchgate.netnih.gov One-pot syntheses are particularly efficient as they combine multiple reaction steps into a single procedure, which minimizes the need for purification of intermediates and reduces solvent waste and energy consumption. nih.gov Furthermore, developing syntheses in environmentally friendly solvents, such as water, or under solvent-free conditions represents a significant advancement in sustainable chemical production. researchgate.net
| Method | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Ultrasonic Irradiation | Use of high-frequency sound waves | 50 °C, isopropanol | Accelerated reaction rates, high yields, energy efficiency, scalable. | rsc.orgnih.gov |
| Microwave-Assisted Synthesis | Rapid and uniform heating with microwave energy | Water as solvent, one-pot reaction | Reduced reaction times, environmentally friendly solvent, high efficiency. | uobasrah.edu.iqresearchgate.net |
| Catalyst-Free Synthesis | Three-component reaction without a catalyst | Water, 70 °C | Mild conditions, environmental friendliness, broad substrate scope. | researchgate.net |
| Recyclable Catalysis | Use of fluorous phosphine (B1218219) as an organocatalyst | Green solvents, room temperature | Catalyst and solvent can be recycled, reduced resource consumption. | researchgate.net |
Advanced Chemical Research Probes
Beyond synthetic applications, the isoindolinone structure is instrumental in the development of advanced probes for fundamental chemical research. These tools are crucial for elucidating reaction mechanisms and for the development of new analytical methods.
The synthesis of substituted isoindolinones, including dimethylated analogs, provides a valuable context for investigating and understanding complex reaction mechanisms. The construction of the isoindolinone ring system often involves novel bond formations and rearrangements, allowing researchers to probe the intricacies of organic reactions.
A notable area of study is the use of radical reactions to form the isoindolinone core. For example, visible-light-driven cascade radical cyclization processes have been developed to create complex fused-ring systems that include the isoindolinone motif. nih.gov These reactions proceed through radical intermediates, and by studying the substrates and products, a plausible mechanism involving steps like intermolecular radical addition and intramolecular C-C bond formation can be proposed. nih.gov The synthesis of indolo[2,1-α]isoquinoline derivatives via a metal-free radical cascade cyclization further highlights how these reactions can be used to understand radical processes. bohrium.com Control experiments using radical inhibitors in such syntheses help to confirm the involvement of a free-radical pathway. bohrium.com
The study of these reaction pathways contributes to a deeper understanding of fundamental principles in organic chemistry, such as regioselectivity and stereoselectivity. By modifying substituents on the starting materials, chemists can systematically investigate how electronic and steric factors influence the course of a reaction, providing valuable data for predictive models and the design of new synthetic methods.
The inherent structural and photophysical properties of the isoindolinone scaffold make it an excellent candidate for the development of novel analytical reagents, particularly fluorescent probes and chemosensors. By functionalizing the core isoindolinone structure, scientists can design molecules that exhibit changes in their fluorescence properties upon interaction with specific analytes.
Several isoindolinone-based fluorescent probes have been developed for the detection of various chemical species. For instance, a new class of isoindolin-1-one (B1195906) based BF2 complexes has been prepared, which function as novel dyes with intense absorption and emission bands and high fluorescence quantum yields. researchgate.net These molecules demonstrate the potential of the isoindolinone scaffold in creating highly efficient fluorophores.
Furthermore, isoindolinone derivatives have been engineered to act as chemosensors. A notable example is an isoindoline-based "turn-on" fluorescent chemodosimeter designed for the highly selective detection of mercury ions (Hg²⁺). nih.gov This molecule is initially non-fluorescent but undergoes a rapid and efficient desulfurization reaction in the presence of Hg²⁺ to yield a highly fluorescent amide product. nih.gov This turn-on response allows for sensitive detection, with a reported detection limit in the nanomolar range. nih.gov
In another application, a solid-phase multicomponent reaction was used to synthesize 3-substituted isoindolinones that exhibit significant fluorescence with large Stokes shifts. nih.gov These molecules were found to be effective as cell-penetrating probes, demonstrating their potential as trackable carriers in research settings. nih.gov The development of such probes is crucial for advancing analytical techniques in various areas of chemical science.
| Reagent Type | Target Analyte/Application | Principle of Operation | Key Findings | Reference |
|---|---|---|---|---|
| Fluorescent Chemodosimeter | Mercury ion (Hg²⁺) | Hg²⁺-induced desulfurization of a thioamide to a fluorescent amide ("turn-on" response). | Highly selective and sensitive with a detection limit of 2.03 x 10⁻⁸ M. | nih.gov |
| Fluorescent Dyes | General fluorescence applications | Based on isoindolin-1-one BF2 complexes. | Show broad and intense absorption/emission with high quantum yields and photostability. | researchgate.net |
| Cell-Penetrating Probes | Cellular imaging and tracking | 3-substituted isoindolinones with inherent fluorescence. | Exhibit significant fluorescence with large Stokes shifts, enabling cell penetration and tracking. | nih.gov |
Future Directions and Emerging Research Avenues for 2,7 Dimethylisoindolin 1 One Research
Innovations in Synthesis and Scale-Up
The development of practical and efficient synthetic routes is paramount for the widespread study and application of 2,7-Dimethylisoindolin-1-one and its derivatives. Future research will likely focus on methods that are not only high-yielding but also adhere to the principles of green chemistry, such as being catalyst-free, solvent-free, and atom-economical.
Recent advancements have already set the stage for such innovations. For instance, a one-pot method for constructing isoindolinones from substituted methyl 2-(halomethyl)benzoates and various amines has been developed. researchgate.net This approach operates under catalyst-free and solvent-free conditions, achieving impressive yields between 80-99%. researchgate.net The utility of this method has been demonstrated in the concise synthesis of intermediates for pharmaceuticals like Lenalidomide, highlighting its potential for scale-up. researchgate.net
Another innovative strategy involves the use of a strong base, potassium tert-butoxide (KOtBu), to mediate the synthesis of dimethylisoindolin-1-ones from 2-halo-N-isopropyl-N-alkylbenzamide precursors. thieme-connect.com This reaction proceeds through a selective C-C bond formation involving an unreactive tertiary sp3 C-H bond. acs.org Further exploration into one-pot, multi-component reactions also shows significant promise. A three-component reaction of 2-formylbenzoic acid, an amine, and dimethyl phosphite (B83602) under solvent- and catalyst-free conditions has been used to prepare dimethyl isoindolin-1-one-3-yl-phosphonates, showcasing the efficiency of convergent synthetic strategies. researchgate.net
Future work in this area will likely aim to expand the substrate scope of these efficient methods, reduce reaction times, and develop continuous flow processes for industrial-scale production.
| Synthetic Method | Key Features | Reported Yield | Reference |
| One-pot reaction of methyl 2-(halomethyl)benzoates and amines | Catalyst-free, Solvent-free | 80-99% | researchgate.net |
| KOtBu-mediated cyclization of 2-halo-N-isopropyl-N-alkylbenzamides | Selective sp3 C-H activation | Not specified in abstract | thieme-connect.com |
| Three-component reaction (2-formylbenzoic acid, amine, phosphite) | One-pot, Solvent-free, Catalyst-free | Good to excellent | researchgate.net |
Exploration of Novel Reactivity Patterns
Understanding and harnessing new modes of reactivity are crucial for creating diverse molecular architectures from the this compound core. Future research is expected to delve deeper into unconventional reaction mechanisms, such as those involving radical intermediates and single-electron transfer (SET) processes.
A notable example is the synthesis of dimethylisoindolinones that proceeds via a radical pathway. acs.org In this mechanism, an aryl radical undergoes a 1,5-hydrogen atom transfer (HAT) to form a more stable tertiary alkyl radical, which then cyclizes to form the five-membered isoindolinone ring. acs.org This HAT process is key to the reaction's high selectivity for functionalizing tertiary C-H bonds over primary or secondary ones. acs.org
The exploration of SET mechanisms, observed in the reactions of related organometallic compounds, presents another fertile ground for discovery. acs.orgnih.gov For example, the reaction of tetraacylgermanes with potassium or KOtBu to form stable triacylgermenolates occurs through the formation of radical anions detected by EPR spectroscopy. acs.orgnih.gov Applying similar SET principles to isoindolinone chemistry could unlock new synthetic transformations. The isoindolinone scaffold itself is a versatile building block, capable of undergoing various reactions like substitution, oxidation, and reduction, which allows for the creation of derivatives with diverse functional groups. Future studies will likely focus on leveraging these inherent reactivity patterns and discovering new ones to access novel chemical space.
| Reactivity Concept | Description | Potential Application for Isoindolinones | Reference |
| Hydrogen Atom Transfer (HAT) | A radical process involving the transfer of a hydrogen atom. | Selective functionalization of C-H bonds to form the isoindolinone ring. | acs.org |
| Single-Electron Transfer (SET) | A reaction mechanism initiated by the transfer of a single electron. | Formation of radical intermediates for novel bond constructions. | acs.orgnih.gov |
| Functional Group Interconversion | Standard chemical transformations like substitution, oxidation, and reduction. | Creation of diverse libraries of isoindolinone derivatives for screening. |
Integration of Advanced Artificial Intelligence and Machine Learning in Design and Discovery
The synergy between chemistry and artificial intelligence (AI) is revolutionizing molecular design and discovery. nih.gov For this compound, the integration of AI and machine learning (ML) offers powerful tools to accelerate research and development. mdpi.com These computational methods can be applied at nearly every stage of the discovery pipeline, from identifying novel derivatives to predicting their properties and optimizing synthesis. nih.gov
In the future, ML models could be trained on existing data for isoindolinone compounds to predict various properties, such as biological activity, solubility, or metabolic stability, for new, undiscovered derivatives. This in silico screening can drastically reduce the number of compounds that need to be synthesized and tested, saving time and resources. mednexus.org Generative AI models, such as those based on reinforcement learning, can be used for the de novo design of small organic molecules, creating novel isoindolinone structures with a desired set of chemical descriptors. mdpi.com
Furthermore, AI can optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. This is particularly relevant for complex, multi-step syntheses or when scaling up production. researchgate.net The development of "self-driving laboratories," which combine robotic automation with ML algorithms, represents a paradigm shift where new materials and molecules can be discovered and optimized with minimal human intervention. researchgate.net
| AI/ML Application | Description | Potential Impact on Isoindolinone Research | Reference |
| Property Prediction | Using ML models to forecast the physicochemical and biological properties of novel compounds. | Prioritizes the synthesis of candidates with the highest probability of success. | nih.govmednexus.org |
| De Novo Design | Employing generative models to create entirely new molecular structures with desired features. | Expands the accessible chemical space of isoindolinone derivatives. | mdpi.com |
| Synthesis Optimization | Applying algorithms to find the optimal conditions for chemical reactions. | Improves the efficiency and scalability of synthetic routes. | researchgate.net |
| Automated Discovery | Integrating AI with robotic platforms to create autonomous research cycles. | Accelerates the pace of discovery for new materials and applications. | researchgate.net |
Interdisciplinary Research with Material Sciences and Advanced Manufacturing
The future of this compound research extends beyond pharmaceuticals into the realm of materials science and advanced manufacturing. taylorfrancis.com The structural features of the isoindolinone core make it an attractive building block for the synthesis of functional materials, such as dyes, pigments, and specialty polymers. Interdisciplinary collaboration is key to unlocking this potential. vanderbilt.edu
Research could focus on incorporating the this compound moiety into polymer backbones or as pendant groups to create materials with unique optical, thermal, or electronic properties. lidsen.com For example, the stability and reactivity of the isoindolinone scaffold could be leveraged to produce robust polymer additives. Computational materials science can play a significant role here, linking the fundamental properties of the molecule to the macro-scale performance of the resulting material. baylor.edu
Advanced manufacturing (AM), such as 3D printing, offers a pathway to rapidly prototype and fabricate complex structures from these novel materials. rsc.org For instance, if polymers containing the isoindolinone scaffold exhibit specific functionalities, AM could be used to create bespoke components for electronics, sensors, or biomedical devices. lidsen.com This convergence of chemical synthesis, materials science, and advanced manufacturing enables a "materials by design" approach, where molecules like this compound can be strategically engineered into next-generation products. baylor.edu
Comprehensive Literature Review and Patent Landscape Analysis
Methodologies for Systematic Literature Search and Evaluation
A systematic and exhaustive search of scientific and patent literature is fundamental to understanding the current state of knowledge for a specific chemical entity. For 2,7-Dimethylisoindolin-1-one, a multi-tiered search strategy was employed, encompassing a variety of databases and search techniques to ensure comprehensive coverage.
Literature Search Strategy: The primary approach for surveying academic literature involves a combination of keyword and structure-based searches across prominent scientific databases. Key resources for chemical and biomedical information include SciFinder-n, Reaxys, Scopus, and Google Scholar. The search queries were designed to capture any mention of the target compound, including its synthesis, properties, or applications.
Patent Search Strategy: The patent landscape was interrogated using specialized patent databases such as Google Patents, Espacenet, and the World Intellectual Property Organization's (WIPO) PatentScope. Searches were conducted using the chemical name and potential variations. A key aspect of a thorough patent search is the analysis of the claims, which define the scope of the invention, and the examples, which often provide synthetic procedures and characterization data.
Evaluation Criteria: The retrieved literature and patents were evaluated based on their relevance and scientific rigor. For academic papers, this includes an assessment of the experimental methodology, the completeness of the data presented, and the novelty and impact of the findings. For patents, the evaluation focuses on the novelty and non-obviousness of the invention, the scope of the claims, and the provided examples.
Patent Landscape Analysis and Technological Foresight for this compound
In contrast to the academic landscape, a targeted search of patent databases yielded a key finding. The compound this compound is explicitly mentioned in the patent application WO2024182693A1, titled "2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer". google.com
This patent application discloses the synthesis of this compound as a chemical intermediate. The document describes the product as a white solid and reports a synthetic yield of 89%. google.com The context of the patent is the development of novel inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cellular processes and a target for cancer therapy. The inclusion of this compound as a building block in the synthesis of these potential anti-cancer agents is the sole documented application for this compound to date.
The technological foresight derived from this patent suggests that the primary area of interest for this compound is within the pharmaceutical and medicinal chemistry sectors, specifically in the discovery and development of new therapeutics targeting the STAT3 pathway for oncological indications. The patent positions this compound as a valuable precursor for more complex molecular architectures with potential therapeutic value.
| Patent Number | Title | Applicant | Filing Date | Role of this compound | Key Findings |
|---|---|---|---|---|---|
| WO2024182693A1 | 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer | Not specified in search results | March 1, 2024 | Intermediate in the synthesis of STAT3 inhibitors | Described as a white solid with a synthetic yield of 89%. google.com |
Identifying Knowledge Gaps and Opportunities for Future Research
The analysis of the current literature and patent landscape for this compound reveals significant knowledge gaps and, consequently, numerous opportunities for future research.
The most prominent knowledge gap is the near-complete absence of fundamental scientific data on the compound in the public domain. This includes:
Physicochemical Properties: There is no published data on the compound's melting point, boiling point, solubility, spectroscopic data (NMR, IR, Mass Spectrometry), or crystalline structure.
Synthetic Methodologies: While the patent provides a synthetic route, a broader exploration of alternative, more efficient, or scalable synthetic methods is lacking.
Biological Activity: Beyond its use as an intermediate, the intrinsic biological activity of this compound itself has not been investigated. It is unknown whether the compound possesses any pharmacological properties of its own.
Toxicological Profile: There is no available information on the safety or toxicity of the compound.
These knowledge gaps present clear opportunities for future research:
Fundamental Characterization: A foundational study detailing the synthesis, purification, and comprehensive physicochemical characterization of this compound would be of significant value to the chemical community.
Exploration of Biological Activity: Screening this compound for a range of biological activities could uncover novel therapeutic potential beyond its role as a synthetic intermediate.
Development of Analogs: The synthesis and evaluation of a library of related isoindolin-1-one (B1195906) derivatives, using this compound as a starting point, could lead to the discovery of new chemical entities with interesting properties.
Process Chemistry and Scale-up: For its application as a pharmaceutical intermediate, research into optimizing the synthetic route for large-scale production would be a valuable endeavor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
